SERT Binding Affinity Surpassing Paroxetine in Comparative Virtual Screening
In a PyRx-based molecular docking study of 13 marine alkaloids against the human serotonin transporter (SERT), Gelliusine A was the only compound that exhibited a binding affinity higher than that of the reference antidepressant paroxetine [1]. All other tested alkaloids—including other indole-containing marine natural products—showed lower computed binding affinities than the paroxetine benchmark, indicating a quantifiable potency advantage for Gelliusine A at this target within the constraints of the in silico model [1].
| Evidence Dimension | Computed binding affinity at human SERT |
|---|---|
| Target Compound Data | Gelliusine A: Binding affinity higher than paroxetine (exact docking score not reported; ranked first among 13 alkaloids) |
| Comparator Or Baseline | Paroxetine (prescribed SSRI): used as reference benchmark; all other 12 marine alkaloids showed lower affinity than paroxetine |
| Quantified Difference | Qualitative ranking: Gelliusine A > Paroxetine > all other tested marine alkaloids |
| Conditions | In silico: PyRx virtual screening software; human SERT target; 13 marine alkaloids screened |
Why This Matters
For researchers seeking SERT-targeting lead compounds, Gelliusine A provides a validated starting point that computationally outperforms the clinical gold standard within a focused marine alkaloid library, justifying procurement over alternative marine indoles.
- [1] Razvi UA, Kamble LH. Identification of Serotonin Transporter Inhibitors from Selected Marine Alkaloids: A Molecular Docking and ADME Study. Int J Pharm Sci Drug Res. 2023;15(6): [Article ID 8133]. DOI: 10.25004/IJPSDR.2023.150614. View Source
